Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester
Description
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester (IUPAC name: ethyl 2-(methoxycarbonyl)phenylacetate) is an aromatic ester characterized by a benzene ring substituted with a methoxycarbonyl (–OCOCH₃) group at the 2-position and an ethyl ester (–COOCH₂CH₃) side chain.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-11(13)8-9-6-4-5-7-10(9)12(14)15-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFIWLPWKFZJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280545 | |
| Record name | Ethyl 2-(methoxycarbonyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66298-58-6 | |
| Record name | Ethyl 2-(methoxycarbonyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66298-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(methoxycarbonyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301280545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester typically involves the esterification of benzeneacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
C8H8O2+C2H5OHH2SO4C10H12O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and high temperatures ensures rapid conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzeneacetic acid, 2-(methoxycarbonyl)-, which is a carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzeneacetic acid, 2-(methoxycarbonyl)-
Reduction: Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound can also act as a substrate for enzymes involved in esterification and hydrolysis reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structural analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Effects
Physicochemical Properties
- Volatility and Flavor Profile: The target compound’s methoxycarbonyl group may reduce volatility compared to simpler esters like ethyl hexanoate (pineapple aroma) due to increased polarity . Benzeneacetic acid ethyl ester (rose/honey aroma) peaks in fermentation rounds of baijiu, suggesting its stability under prolonged processing . In contrast, analogs with vinyl or short-chain esters (e.g., ethyl caprylate) exhibit higher volatility and are prominent in early fermentation stages .
- Solubility and Reactivity: Chlorinated derivatives (e.g., 2,4-dichloro analogs) show lower water solubility, favoring organic phase extraction . Aminoethyl esters (e.g., dimenoxadol) exhibit enhanced solubility in polar solvents due to the dimethylamino group, critical for drug formulation .
Biological Activity
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester (CAS Number: 66298-58-6) is an organic compound that has garnered interest in various fields due to its biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
This compound is characterized by the molecular formula . It features an ethyl ester group and a methoxycarbonyl group attached to the benzene ring. This structure allows it to participate in various biochemical reactions and metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester group can undergo hydrolysis, yielding the corresponding carboxylic acid, which may engage in biochemical reactions. The compound also serves as a substrate for enzymes involved in esterification and hydrolysis processes.
Anticancer Properties
Recent studies have indicated that benzeneacetic acid derivatives exhibit significant anticancer activities. For instance, compounds featuring similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzeneacetic Acid Derivative | MCF-7 | 15 | Induction of apoptosis |
| Benzeneacetic Acid Derivative | HepG2 | 20 | Cell cycle arrest |
| Benzeneacetic Acid Derivative | PC-3 | 10 | Inhibition of proliferation |
Enzyme Interaction Studies
The compound has been utilized in enzyme-catalyzed reaction studies, showcasing its role as a substrate for various enzymes. Its interactions can provide insights into metabolic pathways and enzyme mechanisms.
Case Studies
- Cytotoxicity Assays : A study assessing the cytotoxic effects of benzeneacetic acid derivatives on MCF-7 and HepG2 cell lines revealed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations. The morphological changes in treated cells suggested apoptosis as a primary mechanism of action .
- Metabolic Pathway Analysis : Research involving metabolic profiling illustrated how benzeneacetic acid derivatives influence key metabolic pathways. The hydrolysis of the ester group was shown to facilitate the release of active metabolites that engage in further biochemical reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, coupling 2-(methoxycarbonyl)benzeneacetic acid with ethanol using catalytic acids (e.g., H₂SO₄) or enzymes under reflux conditions. Reaction optimization may include varying solvent polarity (e.g., toluene vs. THF), temperature (80–120°C), and molar ratios (1:1.5 acid:alcohol). Monitoring via TLC or HPLC ensures completion .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies ester groups (δ 4.1–4.3 ppm for ethyl-O-CO; δ 3.7–3.9 ppm for methoxy) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z ~252) and fragmentation patterns .
Q. How can computational methods predict the physicochemical properties of this ester, and which parameters are critical?
- Methodological Answer : Tools like Gaussian or COSMO-RS calculate logP (hydrophobicity), solubility, and dipole moments. Key parameters include:
- XlogP : Estimated ~3.5 (similar to analogs, indicating moderate lipophilicity) .
- Topological Polar Surface Area (TPSA) : ~43 Ų, suggesting limited membrane permeability .
- Molecular dynamics simulations assess conformational stability in solvents .
Advanced Research Questions
Q. What role does this compound play in RAFT polymerization, and how does its structure influence polymer chain control?
- Methodological Answer : As a RAFT agent, the thiocarbonylthio group (if present) mediates chain transfer. The ester’s aromaticity stabilizes radical intermediates, while the methoxy group modulates electron density. Kinetic studies (e.g., SEC, GPC) track molecular weight distribution and polydispersity indices (PDI <1.2 indicates controlled polymerization) .
Q. How does the ester moiety affect the compound’s ability to modulate p53-dependent pathways in cellular models?
- Methodological Answer : In silica-induced EMT studies, derivatives of benzeneacetic acid upregulate p53, reducing TGF-β signaling. The ester’s lipophilicity enhances cellular uptake, validated via LC-MS intracellular concentration measurements. siRNA knockdown of p53 in bronchial epithelial cells (HBEs) can isolate its role .
Q. What strategies are employed to resolve discrepancies in biological activity data across different in vitro models?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values in HBEs vs. fibroblasts to assess cell-type specificity.
- Metabolomic Profiling : LC-MS/MS identifies metabolite variations (e.g., phenylacetylglutamine levels) linked to p53 activity .
- Cross-Validation : Replicate findings in 3D spheroid models or co-cultures to mimic physiological complexity .
Q. How can metabolomic and transcriptomic data integration elucidate the compound’s mechanism in EMT inhibition?
- Methodological Answer : Multi-omics workflows include:
- RNA-Seq : Identify differentially expressed genes (e.g., SNAIL1, E-cadherin) post-treatment.
- Pathway Enrichment : KEGG analysis links benzeneacetic acid to phenylalanine metabolism and ALDH3-mediated pathways.
- Correlation Networks : Connect metabolite shifts (e.g., reduced succinate) to transcriptional changes using WGCNA .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Synthetic Variability : Modifying the methoxy or ethyl groups requires regioselective protection/deprotection (e.g., Boc/benzyl groups) .
- Biological Assays : Use isoform-specific p53 reporters (e.g., luciferase-linked promoters) to differentiate mutant vs. wild-type activity .
- Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinities to targets like ALDH3, but steric effects from substituents may reduce accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
